

# Introduction: The Archetypal cis-Dioxomolybdenum(VI) Complex

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## Compound of Interest

Compound Name:	<i>Bis(2,4-pentanedionato)molybdenum(VI) Dioxide</i>
CAS No.:	17524-05-9
Cat. No.:	B103056

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cis-Bis(acetylacetonato)dioxomolybdenum(VI), commonly abbreviated as cis-[MoO<sub>2</sub>(acac)<sub>2</sub>], stands as a cornerstone compound in the coordination chemistry of molybdenum. As a stable, easily synthesized Mo(VI) complex, it serves not only as a critical starting material for a vast array of other molybdenum compounds but also as a potent catalyst for various organic transformations, including olefin epoxidation and alcohol dehydration.[1][2] Its structure presents a fascinating case study in coordination geometry, chirality, and fluxional behavior in solution.

This guide provides a detailed exploration of the synthesis, crystal structure, and dynamic properties of cis-[MoO<sub>2</sub>(acac)<sub>2</sub>]. We will delve into the nuances of its distorted octahedral geometry, the origins and consequences of its inherent chirality, and the low-energy pathways that allow for its racemization in solution. This document is intended for researchers and professionals who require a deep, mechanistic understanding of this versatile complex.

## Synthesis and Crystallization: A Validated Protocol

The synthesis of  $\text{cis-[MoO}_2(\text{acac})_2]$  is a common procedure in inorganic chemistry labs. The causality behind the chosen reagents and conditions is critical for obtaining a pure product. The reaction typically involves the reaction of a soluble molybdate source with acetylacetone ( $\text{acacH}$ ) under conditions that favor the formation of the thermodynamically stable cis-dioxo species.

## Experimental Protocol: Synthesis of $\text{cis-[MoO}_2(\text{acac})_2]$

This protocol is a representative synthesis adapted from established procedures.<sup>[3][4]</sup>

- **Reagent Preparation:** Dissolve sodium molybdate dihydrate ( $\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$ ) in deionized water. In a separate flask, add acetylacetone to deionized water.
- **pH Adjustment (Critical Step):** Slowly add dilute nitric acid or acetic acid to the sodium molybdate solution to adjust the pH to approximately 4-5. This protonation of the molybdate anion is essential to form polymeric molybdate species which are more reactive towards the chelating ligand.
- **Reaction Mixture:** While stirring vigorously, slowly add the acetylacetone solution to the acidified molybdate solution. A yellow-orange precipitate of  $\text{cis-[MoO}_2(\text{acac})_2]$  should begin to form immediately.
- **Reaction Completion:** Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the precipitate sequentially with cold deionized water (to remove any unreacted salts), followed by a small amount of cold ethanol, and finally diethyl ether (to facilitate drying).
- **Drying:** Dry the resulting bright yellow-orange powder under vacuum. The typical yield is high.
- **Crystallization:** Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a solvent such as dichloromethane or chloroform, or by layering a concentrated solution with a less-polar solvent like hexane.<sup>[3]</sup>

The self-validating nature of this protocol lies in the characteristic color of the product and its straightforward isolation. The purity can be confirmed by spectroscopic methods detailed later in this guide.

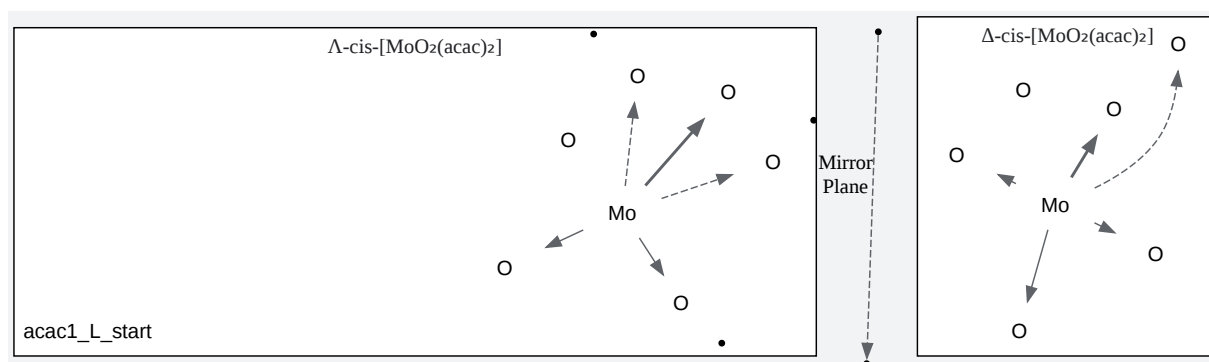
## Molecular and Crystal Structure Analysis

The solid-state structure of  $\text{cis-[MoO}_2(\text{acac})_2]$  has been determined with high precision by single-crystal X-ray diffraction, with a recent redetermination at 100 K providing an exceptionally detailed view.<sup>[5][6][7]</sup> The molecule adopts a distorted octahedral geometry around the central molybdenum(VI) atom.

## Overall Geometry and Chirality

The coordination sphere of the molybdenum atom is defined by two terminal oxo ligands and two bidentate acetylacetonate ligands. The defining feature is the *cis* orientation of the two doubly-bonded oxo ligands, with an  $\text{O}=\text{Mo}=\text{O}$  angle of approximately  $105.5^\circ$ .<sup>[5]</sup> This arrangement forces the two planar acac ligands into a twisted, non-orthogonal orientation.

This geometric arrangement lacks a mirror plane, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, designated as the  $\Delta$  (delta) and  $\Lambda$  (lambda) enantiomers.<sup>[5][6]</sup> In the solid state, the racemic mixture crystallizes with both enantiomers present in the asymmetric unit.<sup>[5]</sup>



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Caption: Schematic of the  $\Lambda$  and  $\Delta$  enantiomers of cis-[MoO<sub>2</sub>(acac)<sub>2</sub>].

## Key Structural Parameters

The high-resolution crystal structure reveals important details about the bonding.[1][5][8] The two Mo=O bonds are short, indicative of strong double bond character. The Mo-O bonds of the acetylacetonate ligands, however, are not equivalent. The oxygen atom trans to an oxo ligand experiences a structural trans influence, resulting in a longer and weaker bond compared to the oxygen atom cis to both oxo ligands.

Parameter	Typical Value (Å or °)	Significance
Mo=O Bond Length	~1.69 Å[1][8]	Confirms a strong molybdenum-oxygen double bond.
Mo-O (trans to O) Bond Length	~2.25 Å[1][8]	Elongated due to the strong sigma-donating character of the trans oxo ligand (trans influence).
Mo-O (cis to O) Bond Length	~2.02 Å[1][8]	A typical Mo-O single bond length in this environment.
O=Mo=O Bond Angle	~105.5°[5]	Characteristic of a cis-dioxo Mo(VI) center, deviating significantly from the ideal 90° octahedral angle.

## Crystal Packing and Intermolecular Interactions

In the solid state, the discrete molecules of cis-[MoO<sub>2</sub>(acac)<sub>2</sub>] are held together by weak intermolecular forces. The crystal packing is characterized by numerous C—H···O contacts involving both the oxo ligands and the acetylacetonate oxygen atoms, which contribute to the overall stability of the crystal lattice.[5][7]

## Spectroscopic and Dynamic Properties

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods reveal the structure and behavior of the complex in solution.

### Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the cis- $\{\text{MoO}_2\}^{2+}$  core. This unit has two characteristic and strong stretching vibrations,  $\nu(\text{O}=\text{Mo}=\text{O})$ , which appear in the 850-950  $\text{cm}^{-1}$  region of the spectrum.[9] The presence of two distinct bands—the symmetric and asymmetric stretches—is definitive proof of the bent, cis geometry. A linear, trans geometry would only exhibit a single IR-active asymmetric stretch due to its center of symmetry.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy in solution (e.g., in  $\text{CDCl}_3$  or  $\text{C}_6\text{D}_6$ ) provides further evidence for the  $\text{C}_2$  symmetry of the molecule.[10] Because the two acetylacetonate ligands are chemically equivalent but the two methyl groups on each individual ligand are not, the spectrum shows two distinct singlets for the methyl protons and one singlet for the methine proton.[10]

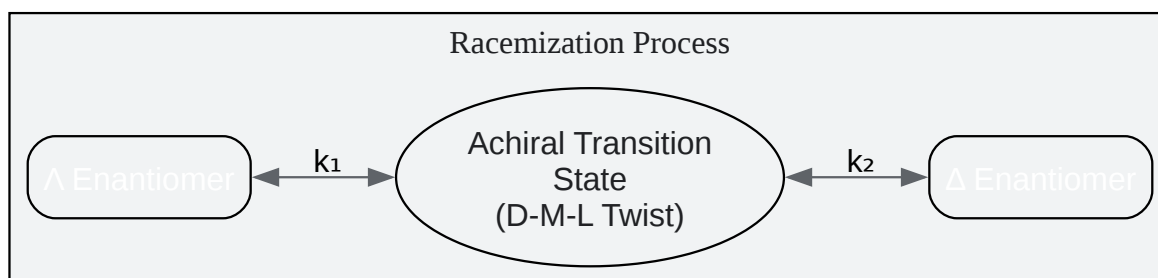
### Solution Dynamics: A Fluxional Molecule

A critical insight for any application scientist is that the "static" chiral structure observed in the solid state is not rigid in solution. At room temperature, the  $\Delta$  and  $\Lambda$  enantiomers rapidly interconvert in a process known as racemization. This dynamic behavior can be observed by variable-temperature  $^1\text{H}$  NMR, where the two distinct methyl signals broaden and eventually coalesce into a single peak at higher temperatures.[1][10]

The activation energy for this process is modest, around 15-17 kcal/mol depending on the solvent.[1][8] This indicates that while the enantiomers are stable enough to be observed at low temperatures, they cannot be resolved for applications in asymmetric catalysis under typical thermal conditions.

Several competing pathways for this racemization have been investigated through computational chemistry.[1][8] While classical mechanisms like the Ray-Dutt and Bailar twists are possible, they have relatively high energy barriers. The most favorable pathway is a recently described "Dhimba-Muller-Lammertsma (D-M-L) twist," which involves the rotation of a

single acac ligand and has a calculated energy barrier that agrees excellently with experimental values.[1][8]



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Caption: The interconversion of  $\Delta$  and  $\Lambda$  enantiomers via a low-energy transition state.

## Conclusion

$\text{cis-[MoO}_2(\text{acac})_2]$  is far more than a simple inorganic salt. It is a structurally sophisticated molecule with a distorted octahedral geometry, inherent chirality, and significant fluxionality in solution. The cis arrangement of its oxo ligands dictates its overall shape and reactivity, while the electronic influence of these ligands is clearly observed in the non-equivalent Mo-O bond lengths of the acetylacetonate ligands. The low energy barrier to racemization via the D-M-L twist is a key chemical property that must be considered in its application, particularly in the field of catalysis. This comprehensive understanding of its solid-state structure and solution dynamics is essential for any scientist leveraging this pivotal molybdenum complex in their research.

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